9-cyclopropyl-6-(2,3-dihydro-1H-isoindol-2-yl)-9H-purine
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Overview
Description
9-cyclopropyl-6-(2,3-dihydro-1H-isoindol-2-yl)-9H-purine is a synthetic organic compound belonging to the purine class of heterocyclic aromatic organic compounds Purines are known for their significant roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-(2,3-dihydro-1H-isoindol-2-yl)-9H-purine typically involves multi-step organic reactions. One common approach includes:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.
Introduction of the Isoindoline Moiety: The isoindoline group can be attached through a condensation reaction with a suitable isoindoline derivative, such as 2,3-dihydro-1H-isoindole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Optimizing reaction conditions to maximize product formation.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-(2,3-dihydro-1H-isoindol-2-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted purine derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-(2,3-dihydro-1H-isoindol-2-yl)-9H-purine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: A precursor in the synthesis of various purine derivatives.
9-cyclopropylpurine: Lacks the isoindoline moiety but shares the cyclopropyl group.
2,3-dihydro-1H-isoindole: Contains the isoindoline structure but lacks the purine core.
Uniqueness
9-cyclopropyl-6-(2,3-dihydro-1H-isoindol-2-yl)-9H-purine is unique due to the combination of the cyclopropyl group and the isoindoline moiety attached to the purine core. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-cyclopropyl-6-(1,3-dihydroisoindol-2-yl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-2-4-12-8-20(7-11(12)3-1)15-14-16(18-9-17-15)21(10-19-14)13-5-6-13/h1-4,9-10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYNDAQUXQYGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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